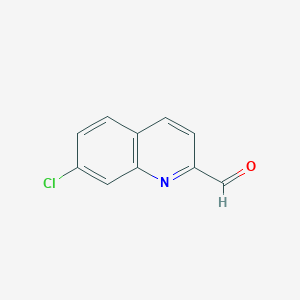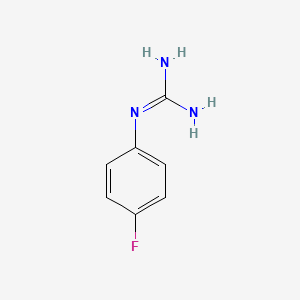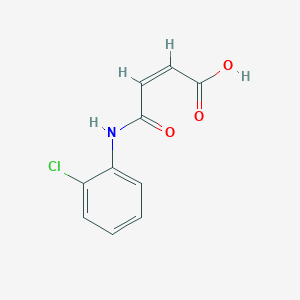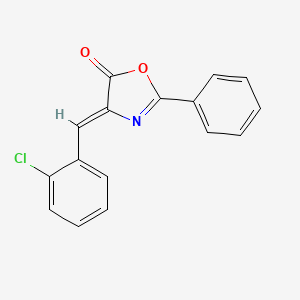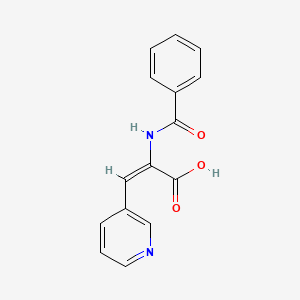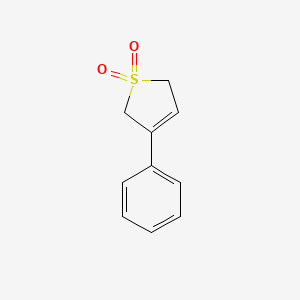
2-Dodecyl-p-cresol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dodecyl-p-cresol is a broadband UV absorber used to stabilize products in transparent packaging. It protects sensitive ingredients such as colors, fragrances, or natural extracts from photooxidative degradation .
Synthesis Analysis
The synthesis of p-cresol, a related compound, involves the sulfonation of toluene followed by basic hydrolysis of the sulfonate salt . Another method involves the diazotization of p-toluidine to form a diazonium intermediate, which is then quenched by urea and subsequently hydrolyzed to give the final product p-cresol .Molecular Structure Analysis
The molecular formula of 2-Dodecyl-p-cresol is C19H32O . The average mass is 276.457 Da and the monoisotopic mass is 276.245331 Da .Chemical Reactions Analysis
P-Cresol, a related compound, is metabolized through conjugation, mainly sulphation and glucuronization . In a study on the hydroprocessing activity of p-cresol, supported Pt, Pd, Ru, and conventional CoMo/Al2O3, NiMo/Al2O3, NiW/Al2O3 catalysts were used .Physical And Chemical Properties Analysis
2-Dodecyl-p-cresol is a white to almost white powder to crystal .Applications De Recherche Scientifique
Removal and Sorption Technologies
Research has demonstrated the effectiveness of various materials and methods in the removal and sorption of p-cresol from aqueous solutions, which could be relevant for environmental remediation and wastewater treatment. For instance, membrane contactors have been used for the simultaneous removal of p-cresol and metal ions from water, leveraging micellar solubilization with sodium dodecyl sulfate (SDS) solutions (Witek-Krowiak et al., 2009). Similarly, the sorption capabilities of surfactant-modified compounds have been explored, showing potential for enhancing the removal efficiency of p-cresol and other contaminants in mixed waste streams (Li et al., 2013).
Catalysis and Hydrogenation
Studies on the catalytic hydrogenation of cresols have provided insights into the transformation processes of these compounds. For example, the hydrogenation of o-cresol over a platinum catalyst has been investigated, showing the conversion to 2-methyl-cyclohexanol through intermediate products, with the study also including first-principles calculations to understand the mechanism at the atomic scale (Li et al., 2017).
Surfactant Interactions
The interactions between cresol compounds and various surfactants have been thoroughly examined, revealing complex behaviors that influence solubilization, micellization, and removal processes. These interactions are crucial for applications in cleaning, environmental remediation, and chemical processing. Research into the behavior of cresols with cationic, anionic, and nonionic surfactants has shown varying effects on critical micelle concentration and the efficiency of cresol removal from solutions (Ali et al., 2017).
Soil Remediation
The application of soil flushing techniques for the removal of cresols from contaminated soil highlights the potential for addressing soil and groundwater pollution. The use of surfactants, such as sodium dodecyl sulfate and Triton X-100, has been investigated to enhance the removal efficiencies of cresols under different environmental conditions, showing promising results for remediating contaminated sites (Gitipour et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
2-dodecyl-4-methylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O/c1-3-4-5-6-7-8-9-10-11-12-13-18-16-17(2)14-15-19(18)20/h14-16,20H,3-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDBOZHPSDAPFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C=CC(=C1)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347621 |
Source


|
| Record name | 2-Dodecyl-p-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Dodecyl-p-cresol | |
CAS RN |
25912-91-8 |
Source


|
| Record name | 2-Dodecyl-p-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

